Cas no 108511-11-1 (3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one)
108511-11-1 structure
Product Name:3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one
CAS-nummer:108511-11-1
MF:C22H18O
MW:298.377726078033
CID:1185854
PubChem ID:4369820
Update Time:2025-04-20
3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one
- CTK0G2706
- AC1NA0UL
- 1,3-diphenyl-3-p-tolyl-propenone
- 1,3-Diphenyl-3-p-tolyl-propenon
- 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl-
- ACMC-20mbk2
- CTK0G2706; AC1NA0UL; 1,3-diphenyl-3-p-tolyl-propenone; 1,3-Diphenyl-3-p-tolyl-propenon; 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl-; ACMC-20mbk2;
- 108511-11-1
- DTXSID80402487
-
- Inchi: 1S/C22H18O/c1-17-12-14-19(15-13-17)21(18-8-4-2-5-9-18)16-22(23)20-10-6-3-7-11-20/h2-16H,1H3
- InChI-sleutel: BQNPXEBIUVFIPG-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)C=C(C1C=CC=CC=1)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 298.13584
- Monoisotopische massa: 298.135765193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 402
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 5.9
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- PSA: 17.07
3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one Gerelateerde literatuur
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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